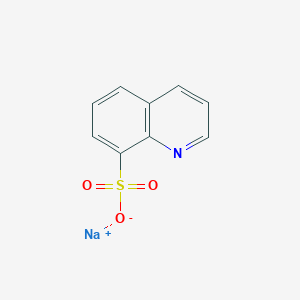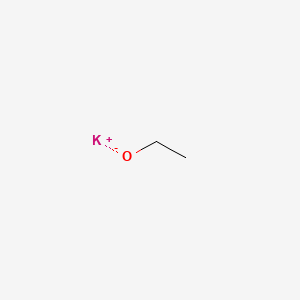
Lithium isopropoxide
Vue d'ensemble
Description
Lithium isopropoxide, also known as Lithium 2-propanolate, is a compound with the molecular formula (CH3)2CHOLi . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis and structure of soluble lithium alkoxides, including lithium isopropoxide, have been studied . Lithium alkoxides were usually regarded as ionic compounds. The properties of the simplest lithium alkoxides correspond to this. They are white crystalline substances, insoluble in nonpolar organic solvents, and resistant to prolonged heating at high temperatures .Molecular Structure Analysis
The molecular weight of Lithium isopropoxide is 66.03 . The linear formula of Lithium isopropoxide is (CH3)2CHOLi . The structure and properties of lithium alkoxides have remained open until recently .Chemical Reactions Analysis
The presence of residual lithium compounds may not be favored because they cause side reactions through oxidative decomposition of LiOH and Li2CO3 at high voltage .Physical And Chemical Properties Analysis
Lithium isopropoxide is a clear red solution . The molecular formula of Lithium isopropoxide is CHLiO and its average mass is 66.028 Da .Applications De Recherche Scientifique
Organic Synthesis
Lithium isopropoxide is a valuable reagent in organic synthesis. It serves as an important raw material and intermediate for creating various organic compounds due to its reactivity and solubility in organic solvents like alcohol, benzene, and tetrahydrofuran .
Pharmaceuticals
In the pharmaceutical industry, Lithium isopropoxide is utilized in the synthesis of drugs. Its properties facilitate the formation of complex molecules that are essential for developing new medications .
Agrochemicals
As an intermediate in agrochemical production, Lithium isopropoxide contributes to the creation of pesticides and fertilizers that enhance crop protection and growth .
Dyestuff
The compound is used in the dye industry, where it plays a role in synthesizing colorants for fabrics and other materials .
Energy Storage
Lithium isopropoxide has been studied for its potential in energy storage applications. It has been used to create solid lithium electrolytes when added to metal-organic frameworks with open metal sites, which could be beneficial for batteries .
Photovoltaics
Research has explored the use of Lithium isopropoxide in improving the photovoltaic performance of solar cells through Li-doping processes that affect nanoparticle interconnection and sintering .
Nanotechnology
The introduction of Lithium ions via Lithium isopropoxide into materials like TiO2 films has shown to influence structural, optical, and electrical properties, which is significant for advancements in nanotechnology .
Mécanisme D'action
Target of Action
Lithium isopropoxide, also known as lithium 2-propanolate, is primarily used as a chemical intermediate and for research purposes Lithium compounds, in general, are known to interact with several enzymes that have magnesium as a co-factor .
Mode of Action
Lithium compounds are known to inhibit enzymes that have magnesium as a co-factor . For instance, lithium can inhibit glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes .
Biochemical Pathways
Lithium compounds, including lithium isopropoxide, may affect several biochemical pathways. For instance, lithium is known to influence the dopamine and glutamate pathways, which play a significant role in neurotransmission . Lithium can decrease presynaptic dopamine activity and inactivate postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Furthermore, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system .
Pharmacokinetics
Lithium compounds are generally known to have a narrow therapeutic index, making their pharmacokinetics critical for their therapeutic efficacy .
Result of Action
Lithium compounds are known to have neuroprotective effects . They can reduce cellular damage and enhance resilience in various neurological disorders . Lithium’s neuroprotective properties are thought to be due to its effects on excitotoxic neurotransmission pathways .
Action Environment
The action, efficacy, and stability of lithium isopropoxide can be influenced by various environmental factors. For instance, lithium isopropoxide is classified as a self-heating and skin corrosive substance . Therefore, it needs to be stored in a well-ventilated place and kept cool . It is also important to prevent the product from entering drains .
Safety and Hazards
Orientations Futures
Lithium isopropoxide has potential applications in the development of lithium-ion batteries . Its use in the formation of amorphous lithium lanthanum titanium oxide (LLTO), a promising inorganic solid electrolyte for all-solid-state lithium-ion batteries, has been reported . The uptake of LiOiPr in Mg2(dobdc) followed by soaking in a typical electrolyte solution leads to the new solid lithium electrolyte .
Propriétés
IUPAC Name |
lithium;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKUGBTJXWQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635471 | |
| Record name | Lithium propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2388-10-5 | |
| Record name | Lithium propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)









